molecular formula C12H12O4 B14214848 3-Benzyl-6-methyl-1,4-dioxane-2,5-dione CAS No. 779355-48-5

3-Benzyl-6-methyl-1,4-dioxane-2,5-dione

Cat. No.: B14214848
CAS No.: 779355-48-5
M. Wt: 220.22 g/mol
InChI Key: DFYKCOWGIBSJOD-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-1,4-dioxane-2,5-dione is a cyclic ester characterized by a 1,4-dioxane-2,5-dione core substituted with a benzyl group at position 3 and a methyl group at position 4. This compound belongs to the family of lactide derivatives, which are widely studied for their roles in polymer chemistry and biomedical applications.

Properties

CAS No.

779355-48-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-benzyl-6-methyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C12H12O4/c1-8-11(13)16-10(12(14)15-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

DFYKCOWGIBSJOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-methyl-1,4-dioxane-2,5-dione typically involves the condensation of benzyl-substituted malonic acid derivatives with acetone or its derivatives under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-methyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted carboxylic acids, while reduction can produce benzyl-substituted alcohols.

Scientific Research Applications

3-Benzyl-6-methyl-1,4-dioxane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methyl-1,4-dioxane-2,5-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its benzyl and methyl groups can influence its reactivity and interaction with other molecules, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Benzyl-6-methyl-1,4-dioxane-2,5-dione with structurally related cyclic esters and lactide derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS RN Key Features
This compound Benzyl (3), Methyl (6) C₁₃H₁₄O₅ 250.25 Not provided Bulky benzyl group may hinder crystallization; potential for regioselective polymerization .
(3S,6R)-3-Benzyloxymethyl-6-methyl-1,4-dioxane-2,5-dione Benzyloxymethyl (3), Methyl (6) C₁₃H₁₄O₅ 250.25 Not provided Benzyloxymethyl substituent increases steric hindrance; flattened twist-boat ring conformation observed .
3,6-Dimethyl-1,4-dioxane-2,5-dione (rac-lactide) Methyl (3,6) C₆H₈O₄ 144.13 4511-42-6 Standard lactide; forms polylactic acid (PLA) with high crystallinity and biodegradability .
(3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-lactide) Methyl (3S,6R) C₆H₈O₄ 144.13 4511-42-6 Stereoregular monomer for high-strength PLA; used in medical devices .

Polymerization Behavior

  • Lactide: Polymerizes via ROP using catalysts like stannous octoate (SnOct₂), producing high-molecular-weight PLA .
  • Benzyl-substituted analogs: Limited evidence suggests that bulky substituents like benzyl or benzyloxymethyl may slow polymerization kinetics or favor alternative mechanisms (e.g., anionic ROP). For example, (3S,6R)-3-Benzyloxymethyl-6-methyl-1,4-dioxane-2,5-dione exhibits regioselective ring-opening due to steric and electronic effects .

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